

Bromoacetamido-PEG4-azide: Technical Deep Dive & Application Guide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Bromoacetamido-PEG4-azide

Cat. No.: B13711359

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Executive Summary

Bromoacetamido-PEG4-azide is a heterobifunctional crosslinker designed for high-fidelity bioconjugation.[1] Unlike maleimide-based linkers, which form thiosuccinimide adducts susceptible to retro-Michael exchange in plasma, the bromoacetamide moiety forms an irreversible thioether bond with cysteine residues.[1] This characteristic makes it the reagent of choice for developing stable Antibody-Drug Conjugates (ADCs) and PROTACs where linker stability is non-negotiable.[1]

This guide details the physicochemical identity, reaction mechanics, and validated protocols for deploying this linker in drug discovery workflows.

Part 1: Chemical Identity & Nomenclature[1][2]

The nomenclature for PEG reagents can be ambiguous due to varying definitions of "PEG4" (referring either to the number of oxygen atoms or the number of ethylene glycol repeat units). In high-precision synthesis, the structure defined by the formula $C_{12}H_{23}BrN_4O_5$ is the standard.
[1]

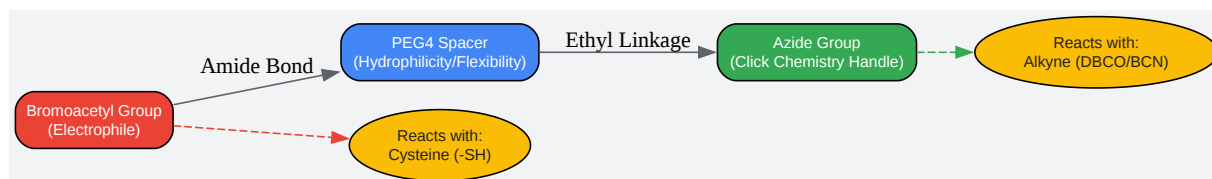
Physicochemical Profile[1]

Property	Specification
Common Name	Bromoacetamido-PEG4-azide
Systematic IUPAC Name	N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-bromoacetamide
Alternative Synonyms	Azide-PEG4-Bromoacetamide; Br-PEG4-N3; 1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecan-17-azide
Chemical Formula	C ₁₂ H ₂₃ BrN ₄ O ₅
Molecular Weight	383.24 g/mol
CAS Number	2055014-69-0 (Note: CAS varies by isomer/vendor; verify structure)
Solubility	DMSO, DMF, DCM, Water (due to PEG spacer)
Reactive Groups	Bromoacetamide (Thiol-reactive,); Azide (Alkyne-reactive, Click Chemistry)

Structural Visualization

The molecule consists of three functional domains:

- Bromoacetyl Head: The electrophilic site for cysteine attack.
- PEG4 Spacer: Provides water solubility and prevents steric hindrance.
- Azide Tail: The "handle" for bioorthogonal ligation.



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Figure 1: Functional domain map of **Bromoacetamido-PEG4-azide** detailing reactivity profiles.
[1]

Part 2: Structural Mechanics & Reactivity[1]

Why Bromoacetamide? (The Stability Argument)

In drug development, particularly for ADCs, the stability of the linker-payload connection is critical.[2]

- **Maleimide Limitations:** The standard maleimide-thiol reaction creates a thiosuccinimide ring. [1] In physiological conditions (pH 7.4, 37°C), this ring can undergo a retro-Michael reaction, releasing the payload or transferring it to serum albumin. This "linker instability" leads to off-target toxicity.[1][2]
- **Bromoacetamide Superiority:** The bromoacetamide group reacts via an irreversible nucleophilic substitution (

). Once the thioether bond is formed, it is chemically inert in plasma.

Trade-off: Bromoacetamide is less reactive than maleimide.[1] It requires a slightly higher pH (7.5–8.5) to deprotonate the cysteine thiol to the more nucleophilic thiolate anion (

).[1]

The PEG4 Advantage

The tetraethylene glycol (PEG4) spacer is the "Goldilocks" length (~14 atoms). It is:

- Long enough to prevent the protein surface from sterically blocking the azide click reaction.
- Short enough to avoid the "floppy" entropic penalties associated with long PEG chains in PROTAC ternary complex formation.

Part 3: Experimental Workflows

Protocol A: Cysteine Bioconjugation (Thiol-Alkylation)

Objective: Attach the linker to a protein/peptide cysteine residue.[1]

Prerequisites:

- Protein must have a free cysteine. If oxidized (disulfide), reduce with TCEP first.
- Warning: Avoid DTT if possible, or remove it completely via desalting before adding the linker, as DTT will react with the bromoacetamide. TCEP is compatible in low concentrations but removal is safer.

Step-by-Step:

- Buffer Preparation: Prepare a conjugation buffer: 50 mM Sodium Borate or HEPES, pH 8.0–8.5, containing 5–10 mM EDTA (to prevent metal-catalyzed oxidation).
 - Scientist's Note: pH 8.0 is critical. At pH 7.0, the reaction is too slow.
- Solubilization: Dissolve **Bromoacetamido-PEG4-azide** in dry DMSO or DMA to a 50–100 mM stock.
- Reaction:
 - Add protein to buffer (1–5 mg/mL).[3]
 - Add Linker stock to protein solution. Target a 10–20 fold molar excess of linker over protein.
 - Final organic solvent concentration should be <10% (v/v).
- Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight. Protect from light (bromide bonds are photosensitive).
- Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromide.
- Purification: Remove excess linker via Zeba spin columns or dialysis.

Protocol B: Click Chemistry (CuAAC or SPAAC)

Objective: Conjugate the Azide-labeled protein to an Alkyne-functionalized payload (e.g., PROTAC ligand).[1]

Option 1: Copper-Free (SPAAC)[1]

- Reagent: DBCO-functionalized ligand.[1]
- Method: Mix Azide-protein with 2–5 eq of DBCO-ligand. React 1–2 hours at RT.
- Pros: No catalyst toxicity.

Option 2: Copper-Catalyzed (CuAAC)[1]

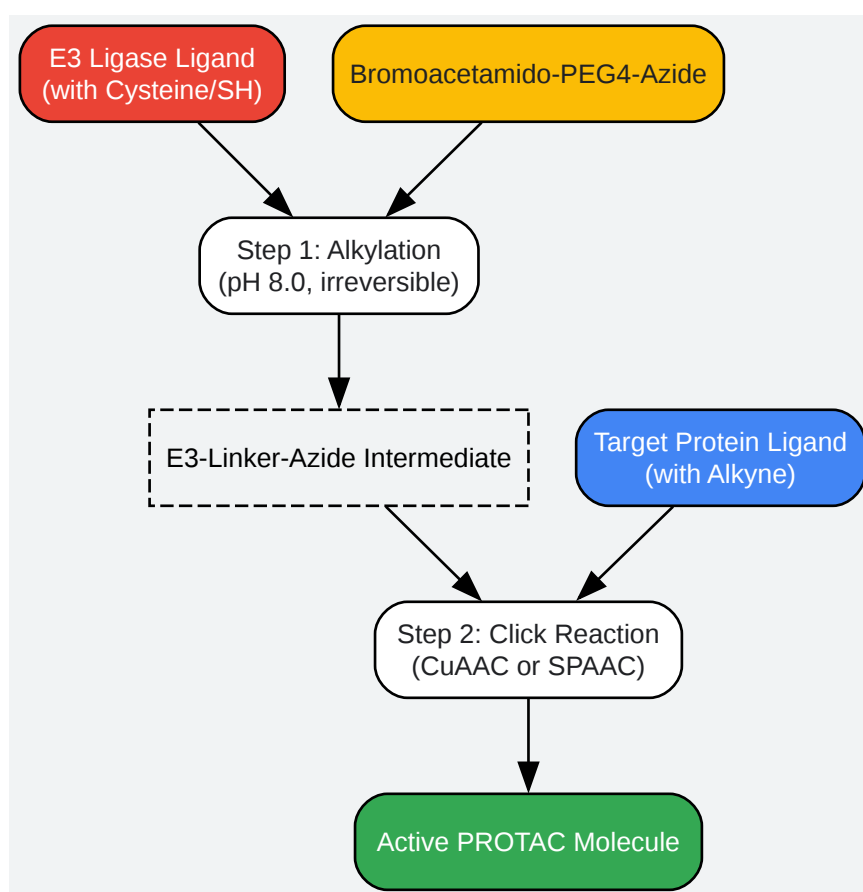
- Reagent: Terminal Alkyne ligand.
- Catalyst Mix:
 - + THPTA (ligand) + Sodium Ascorbate.
- Method:
 - Premix
and THPTA (1:5 molar ratio).
 - Add to reaction.[3][4][5]
 - Add Sodium Ascorbate (final 5 mM) to initiate.
 - Incubate 1 hour.
- Pros: Faster, works with simple alkynes.

Part 4: Applications in Drug Discovery (PROTACs)

The primary utility of **Bromoacetamido-PEG4-azide** is in the modular assembly of Proteolysis Targeting Chimeras (PROTACs).[1]

Workflow Logic:

- E3 Ligase Recruitment: Covalent modification of an E3 ligase (e.g., Cereblon or VHL) using the bromoacetamide end.
- Library Screening: The azide "handle" allows for the rapid clicking of a library of Target Protein ligands to find the optimal degrader.



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Figure 2: Modular assembly of PROTACs using **Bromoacetamido-PEG4-azide** as a central hub.

Part 5: Troubleshooting & Stability

Issue	Probable Cause	Corrective Action
Low Conjugation Yield (Step 1)	pH too low (< 7.[1]5)	Adjust buffer to pH 8.0–8.5. Bromoacetamide is less reactive than maleimide.
Precipitation	Linker hydrophobicity	Ensure DMSO concentration is 5–10%. The PEG4 chain usually aids solubility, but high concentrations can aggregate.
Oxidation of Protein	Disulfides formed	Pre-treat with TCEP. Do NOT use DTT unless removed, as DTT contains thiols that scavenge the linker.
No Click Reaction	Copper oxidation	In CuAAC, ensure Sodium Ascorbate is fresh. Oxygen kills the Cu(I) species. Degas buffers.

References

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- To cite this document: BenchChem. [Bromoacetamido-PEG4-azide: Technical Deep Dive & Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13711359/docs#bromoacetamido-peg4-azide-technical-deep-dive-application-guide-1>]

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